Comprehensive Solubility Profile and Thermodynamic Modeling of CAS 116369-45-0
Comprehensive Solubility Profile and Thermodynamic Modeling of CAS 116369-45-0
Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
Understanding the solubility profile of complex, highly lipophilic molecules is a critical bottleneck in early-stage drug development and materials science. This whitepaper deconstructs the solvation thermodynamics of CAS 116369-45-0 —formally known as N-(2-naphthyl)octadecanamide. By analyzing its molecular architecture, applying Hansen Solubility Parameters (HSP), and establishing a self-validating experimental framework, this guide provides actionable insights for formulating this compound in both polar and non-polar solvent systems.
Molecular Architecture & Physicochemical Foundations
To predict the solubility of CAS 116369-45-0, we must first dissect its structural components. The molecule is a hybrid of a long-chain fatty acid (stearic acid) and a bulky aromatic amine (2-naphthylamine).
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The Hydrophobic Tail: The C18 aliphatic chain dominates the molecule's volume, driving extreme lipophilicity.
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The Aromatic Headgroup: The naphthyl ring introduces rigid, planar surface area capable of strong π−π stacking in the solid state, which significantly increases the crystal lattice energy.
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The Amide Core: While the amide bond offers a theoretical site for hydrogen bonding, it is sterically shielded by the adjacent naphthyl bulk and the long alkyl chain.
The combination of high molecular weight and predicted boiling point [1] indicates a robust crystalline structure that resists dissolution in polar media.
Table 1: Key Physicochemical Properties
| Parameter | Value / Descriptor | Mechanistic Implication |
| Chemical Name | N-(2-naphthyl)octadecanamide | Defines the aliphatic-aromatic hybrid nature. |
| Molecular Formula | C28H43NO | High carbon-to-heteroatom ratio dictates lipophilicity. |
| Molecular Weight | 409.65 g/mol | Large molecular volume restricts diffusion in polar solvent cages. |
| Predicted Boiling Point | 574.2 ± 19.0 °C | Suggests strong intermolecular forces (dispersion and π−π ). |
| Estimated LogP | > 8.0 | Extreme hydrophobicity; negligible aqueous solubility. |
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)
Traditional "like-dissolves-like" heuristics are insufficient for complex amides. We employ Hansen Solubility Parameters (HSP) [3], which divide the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD ), Polarity ( δP ), and Hydrogen Bonding ( δH ).
For CAS 116369-45-0, the δD parameter overwhelmingly dominates due to the massive van der Waals surface area of the C18 chain and the naphthyl ring. The distance in Hansen space ( Ra ) between the solute and a solvent determines solubility:
Ra2=4(δD,solute−δD,solvent)2+(δP,solute−δP,solvent)2+(δH,solute−δH,solvent)2
Because the factor of 4 heavily weights dispersion forces, solvents with low δD (like water or methanol) will have a massive Ra penalty, preventing solvation.
Fig 2. Thermodynamic solvation pathways based on Hansen Solubility Parameters.
Solubility Profile in Polar vs. Non-Polar Solvents
By benchmarking against the parent compound, stearamide—which exhibits a solubility of ~20 mg/mL in DMSO and ~50 µg/mL in aqueous buffers [2]—we can extrapolate the thermodynamic penalty introduced by the naphthyl group.
Table 2: Predicted Solubility Matrix at 25°C
| Solvent | Classification | Dielectric Constant (ε) | Predicted Solubility | Solvation Mechanism / Limitation |
| Water / PBS | Highly Polar | 80.1 | < 1 µg/mL | Hydrophobic exclusion; inability to break water H-bond network. |
| Methanol | Polar Protic | 33.0 | < 0.5 mg/mL | Minor H-bonding with amide, but aliphatic chain causes solvent cage strain. |
| DMSO | Polar Aprotic | 46.7 | < 2.0 mg/mL | Steric bulk of naphthyl ring disrupts dipole-dipole interactions. |
| Toluene | Non-Polar Aromatic | 2.4 | > 25 mg/mL | Excellent δD matching; π−π stacking with the naphthyl moiety. |
| Chloroform | Non-Polar Halogenated | 4.8 | > 50 mg/mL | Optimal dispersion matching; disrupts crystal lattice effectively. |
Experimental Methodology: Self-Validating Shake-Flask Protocol
To empirically validate the solubility of highly lipophilic compounds like CAS 116369-45-0, standard kinetic dissolution tests are prone to failure. The extreme hydrophobicity can lead to poor wetting, floating powders, and false-low readings.
As an Application Scientist, I mandate the following Isothermal Shake-Flask Method , designed with built-in causal checks to guarantee thermodynamic trustworthiness.
Step-by-Step Protocol
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Solute Wetting & Addition: Add an excess of CAS 116369-45-0 (e.g., 100 mg) to 1 mL of the target solvent in a sealed amber glass vial. Causality: Amber glass prevents UV-induced degradation of the naphthyl ring during prolonged incubation.
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Isothermal Equilibration (The 48h/72h Rule): Place the vials in a thermoshaker at 25.0 ± 0.1 °C at 300 RPM. Sample the supernatant at 48 hours and 72 hours. Causality: Highly crystalline hydrophobic solids have notoriously slow dissolution kinetics. If the concentration difference between 48h and 72h exceeds 2%, thermodynamic equilibrium has not been reached, and agitation must continue. This self-validating loop prevents kinetic artifacts from being reported as thermodynamic solubility.
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Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Causality: Nylon or cellulose filters will aggressively adsorb lipophilic compounds, stripping the solute from the solvent. PTFE is mandatory. Furthermore, the first 0.5 mL of filtrate must be discarded to saturate any residual binding sites on the filter membrane.
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HPLC-UV Quantification: Dilute the filtrate immediately in a compatible mobile phase (e.g., Acetonitrile/Isopropanol) to prevent precipitation. Analyze via HPLC using a C18 column. Causality: The naphthyl group serves as an excellent intrinsic chromophore. Detection at λ=254 nm ensures high sensitivity, which is critical for quantifying the ultra-low concentrations expected in polar solvents like water or methanol.
Fig 1. Self-validating isothermal shake-flask workflow for solubility determination.
Conclusion and Formulation Strategy
CAS 116369-45-0 represents a classic "brick dust" and "grease" hybrid molecule. Its solubility profile is entirely dictated by dominant dispersion forces ( δD ) and high crystal lattice energy.
For drug development professionals attempting to formulate this compound:
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Avoid simple aqueous or polar co-solvent systems (like Ethanol/Water mixtures), as precipitation will be instantaneous upon dilution.
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Leverage non-polar excipients, lipid-based nanocarriers (e.g., solid lipid nanoparticles), or lipophilic oily vehicles (like medium-chain triglycerides) where the C18 chain can favorably interact via van der Waals forces.
By respecting the thermodynamic boundaries established by Hansen Solubility Parameters and utilizing rigorous, self-validating analytical protocols, researchers can bypass months of empirical trial-and-error in the formulation lab.
References
- Guidechem. "Octadecanamide, N-2-naphthalenyl- 116369-45-0 wiki - GuideChem". Guidechem Chemical Encyclopedia.
- Cayman Chemical. "Stearamide - PRODUCT INFORMATION". Cayman Chemical Product Data.
- Wikipedia. "Hansen solubility parameter". Wikipedia, The Free Encyclopedia.
